Phenol, 4-methyl-2-(4-methylphenoxy)-
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Overview
Description
Phenol, 4-methyl-2-(4-methylphenoxy)- is an organic compound belonging to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This compound is specifically a derivative of phenol, where the phenol ring is substituted with a methyl group and a 4-methylphenoxy group. It is used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenol, 4-methyl-2-(4-methylphenoxy)- typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 4-methylphenol with 4-methylphenoxy chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of phenol, 4-methyl-2-(4-methylphenoxy)- often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. Catalysts such as metal oxides may be used to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2-(4-methylphenoxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The aromatic ring can undergo hydrogenation to form cyclohexanol derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) are used under hydrogen gas (H₂) atmosphere.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Scientific Research Applications
Phenol, 4-methyl-2-(4-methylphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-tumor and anti-inflammatory effects.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Mechanism of Action
The mechanism of action of phenol, 4-methyl-2-(4-methylphenoxy)- involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The aromatic ring can participate in π-π interactions with other aromatic compounds, influencing their reactivity and stability .
Comparison with Similar Compounds
Phenol, 4-methyl-2-(4-methylphenoxy)- can be compared with other similar compounds such as:
Phenol, 4-methyl-2-(4-methylphenoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable in various industrial and research applications.
Properties
CAS No. |
10568-14-6 |
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Molecular Formula |
C14H14O2 |
Molecular Weight |
214.26 g/mol |
IUPAC Name |
4-methyl-2-(4-methylphenoxy)phenol |
InChI |
InChI=1S/C14H14O2/c1-10-3-6-12(7-4-10)16-14-9-11(2)5-8-13(14)15/h3-9,15H,1-2H3 |
InChI Key |
UUEOVZXBOIDJER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=CC(=C2)C)O |
Origin of Product |
United States |
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